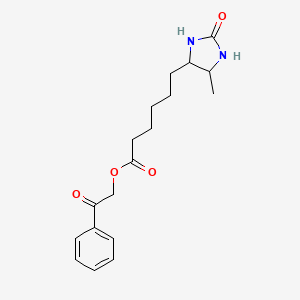![molecular formula C20H12ClN3O3S B11111037 N-[2-(1,3-benzothiazol-2-yl)phenyl]-2-chloro-5-nitrobenzamide](/img/structure/B11111037.png)
N-[2-(1,3-benzothiazol-2-yl)phenyl]-2-chloro-5-nitrobenzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[2-(1,3-benzothiazol-2-yl)phenyl]-2-chloro-5-nitrobenzamide is a complex organic compound that belongs to the benzothiazole family Benzothiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in their structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(1,3-benzothiazol-2-yl)phenyl]-2-chloro-5-nitrobenzamide typically involves multiple steps:
Formation of 2-amino benzothiazole: This is achieved by the cyclization of o-aminothiophenol with carbon disulfide in the presence of a base.
Acetylation: The 2-amino benzothiazole is then acetylated using acetic anhydride to form N-(1,3-benzothiazol-2-yl)-2-chloroacetamide.
Coupling Reaction: The final step involves coupling the N-(1,3-benzothiazol-2-yl)-2-chloroacetamide with 2-chloro-5-nitrobenzoic acid in the presence of a coupling agent like hydroxybenzotriazole (HOBT) and 1-(3-dimethylaminopropyl)-3-ethylcarbodiimide hydrochloride (EDCl) in dimethylformamide (DMF) as the solvent
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, microwave-assisted synthesis, and other advanced techniques to enhance reaction efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
N-[2-(1,3-benzothiazol-2-yl)phenyl]-2-chloro-5-nitrobenzamide can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Substitution: The chloro group can be substituted with other nucleophiles such as amines or thiols under appropriate conditions.
Hydrolysis: The amide bond can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine
Common Reagents and Conditions
Oxidation: Hydrogen gas, palladium catalyst.
Substitution: Amines or thiols, often in the presence of a base.
Hydrolysis: Acidic or basic conditions, typically using hydrochloric acid or sodium hydroxide
Major Products
Reduction: 2-amino-5-nitrobenzamide.
Substitution: Various substituted benzamides depending on the nucleophile used.
Hydrolysis: 2-chloro-5-nitrobenzoic acid and 2-amino benzothiazole
Scientific Research Applications
N-[2-(1,3-benzothiazol-2-yl)phenyl]-2-chloro-5-nitrobenzamide has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as an antibacterial and antifungal agent due to its ability to inhibit bacterial and fungal growth
Biological Studies: Used in studies related to enzyme inhibition, particularly targeting enzymes involved in bacterial cell wall synthesis
Chemical Probes: Employed as a chemical probe to study the interactions of benzothiazole derivatives with various biological targets
Mechanism of Action
The mechanism of action of N-[2-(1,3-benzothiazol-2-yl)phenyl]-2-chloro-5-nitrobenzamide involves its interaction with specific molecular targets:
Comparison with Similar Compounds
Similar Compounds
N-(1,3-benzothiazol-2-yl)-2-chloroacetamide: Similar structure but lacks the nitro group, resulting in different biological activities
2-amino-5-nitrobenzamide: Similar structure but lacks the benzothiazole moiety, affecting its mechanism of action
Uniqueness
N-[2-(1,3-benzothiazol-2-yl)phenyl]-2-chloro-5-nitrobenzamide is unique due to the presence of both the benzothiazole and nitrobenzamide moieties, which contribute to its potent biological activities and make it a valuable compound for medicinal chemistry research .
Properties
Molecular Formula |
C20H12ClN3O3S |
|---|---|
Molecular Weight |
409.8 g/mol |
IUPAC Name |
N-[2-(1,3-benzothiazol-2-yl)phenyl]-2-chloro-5-nitrobenzamide |
InChI |
InChI=1S/C20H12ClN3O3S/c21-15-10-9-12(24(26)27)11-14(15)19(25)22-16-6-2-1-5-13(16)20-23-17-7-3-4-8-18(17)28-20/h1-11H,(H,22,25) |
InChI Key |
ZFCXLDTYVLJAME-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C(=C1)C2=NC3=CC=CC=C3S2)NC(=O)C4=C(C=CC(=C4)[N+](=O)[O-])Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(3E)-N-[4-(diethylamino)benzyl]-3-{2-[(2-methylphenoxy)acetyl]hydrazinylidene}butanamide](/img/structure/B11110954.png)
![Ethyl 2-(3,5-dichloro-2-methoxybenzamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate](/img/structure/B11110955.png)
![6-[(2E)-2-(3,5-diiodo-2-methoxybenzylidene)hydrazinyl]-N-(4-nitrophenyl)-N'-phenyl-1,3,5-triazine-2,4-diamine](/img/structure/B11110961.png)
![N-(2-Oxo-2-{2-[(Z)-1-(3,4,5-trimethoxyphenyl)methylidene]hydrazino}ethyl)-2,2-diphenylacetamide](/img/structure/B11110969.png)
![2-(4-hydroxyphenyl)-5-[4-(5-nitro-1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)phenoxy]-1H-isoindole-1,3(2H)-dione](/img/structure/B11110976.png)
![4-(3-Methoxy-4-prop-2-ynoxyphenyl)-3-phenyl-1,2,4,5-tetrahydropyrazolo[3,4-b]pyridin-6-one](/img/structure/B11110992.png)
![N'-[(E)-(2-chlorophenyl)methylidene]-2-(cyclopent-1-en-1-yloxy)acetohydrazide](/img/structure/B11110996.png)
![N-[2-(4-chlorophenyl)-2-(morpholin-4-yl)ethyl]-4-methylbenzamide](/img/structure/B11111016.png)
![N'-[(E)-(3,4-dihydroxyphenyl)methylidene]-2,4-dimethoxybenzohydrazide](/img/structure/B11111027.png)
![N-({N'-[(3E)-5,7-Dibromo-2-oxo-2,3-dihydro-1H-indol-3-ylidene]hydrazinecarbonyl}methyl)-2-phenylacetamide](/img/structure/B11111030.png)
![5-{[(E)-(3-bromo-4-hydroxy-5-methoxyphenyl)methylidene]amino}-1,3-dihydro-2H-benzimidazol-2-one](/img/structure/B11111032.png)
![(NE,4Z)-N-[[4-(3-benzylpyridin-1-ium-1-yl)-2-oxo-3H-1,3-thiazol-5-yl]methylidene]pyridine-4-carbohydrazonate](/img/structure/B11111035.png)

![(2S,3R,10bS)-2-(thiophen-3-yl)-3-(thiophen-2-ylcarbonyl)-2,3-dihydropyrrolo[2,1-a]isoquinoline-1,1(10bH)-dicarbonitrile](/img/structure/B11111048.png)
